- Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes, Organic Letters, 2014, 16(23), 6140-6143

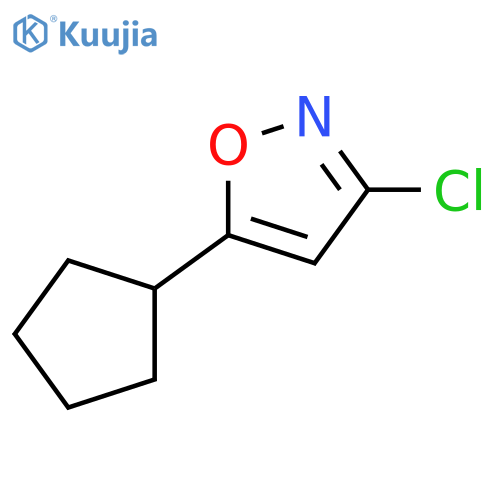

Cas no 1638219-85-8 (Isoxazole, 3-chloro-5-cyclopentyl- )

3-クロロ-5-シクロペンチルイソキサゾールは、分子式C8H10ClNOで表される有機化合物です。イソキサゾール骨格にクロロ基とシクロペンチル基が結合した構造を持ち、医農薬中間体としての応用が期待されます。特に、選択的な反応性を有するため、精密有機合成における多様な誘導体合成に適しています。分子内に極性官能基と疎水性部位を併せ持つ特性から、生物活性化合物の設計において構造多様性を付与する際に有用です。また、比較的安定な物性を示すため、取り扱いや保管が容易という利点があります。

1638219-85-8 structure

商品名:Isoxazole, 3-chloro-5-cyclopentyl-

CAS番号:1638219-85-8

MF:C8H10ClNO

メガワット:171.624101161957

CID:5252619

Isoxazole, 3-chloro-5-cyclopentyl- 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-5-cyclopentylisoxazole (ACI)

- 3-Chloro-5-cyclopentyl-1,2-oxazole

- Isoxazole, 3-chloro-5-cyclopentyl-

-

- インチ: 1S/C8H10ClNO/c9-8-5-7(11-10-8)6-3-1-2-4-6/h5-6H,1-4H2

- InChIKey: YWRFXFMMXNGYCX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C2CCCC2)ON=1

Isoxazole, 3-chloro-5-cyclopentyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-367795-10.0g |

3-chloro-5-cyclopentyl-1,2-oxazole |

1638219-85-8 | 10.0g |

$3795.0 | 2023-03-02 | ||

| Enamine | EN300-367795-5.0g |

3-chloro-5-cyclopentyl-1,2-oxazole |

1638219-85-8 | 5.0g |

$3018.0 | 2023-03-02 | ||

| Enamine | EN300-367795-2.5g |

3-chloro-5-cyclopentyl-1,2-oxazole |

1638219-85-8 | 2.5g |

$2384.0 | 2023-03-02 | ||

| Enamine | EN300-367795-1.0g |

3-chloro-5-cyclopentyl-1,2-oxazole |

1638219-85-8 | 1.0g |

$1150.0 | 2023-03-02 |

Isoxazole, 3-chloro-5-cyclopentyl- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydroxyamine hydrochloride , Ammonia , Copper sulfate pentahydrate Solvents: Water ; 10 min, cooled

1.2 Solvents: Ethanol ; 5 min, rt

2.1 Solvents: Dimethylformamide ; 10 min, 45 °C

1.2 Solvents: Ethanol ; 5 min, rt

2.1 Solvents: Dimethylformamide ; 10 min, 45 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 10 min, 45 °C

リファレンス

- Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes, Organic Letters, 2014, 16(23), 6140-6143

Isoxazole, 3-chloro-5-cyclopentyl- Raw materials

Isoxazole, 3-chloro-5-cyclopentyl- Preparation Products

Isoxazole, 3-chloro-5-cyclopentyl- 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

1638219-85-8 (Isoxazole, 3-chloro-5-cyclopentyl- ) 関連製品

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 81216-14-0(7-bromohept-1-yne)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 4964-69-6(5-Chloroquinaldine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量